molecular formula C15H10FNOS B2861209 3-[(4-fluoroanilino)methylene]-2-benzothiophen-1(3H)-one CAS No. 1164523-83-4

3-[(4-fluoroanilino)methylene]-2-benzothiophen-1(3H)-one

Cat. No.: B2861209
CAS No.: 1164523-83-4
M. Wt: 271.31
InChI Key: IYHYRRCIFOJKIO-ZROIWOOFSA-N
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Description

3-[(4-fluoroanilino)methylene]-2-benzothiophen-1(3H)-one is a synthetic organic compound characterized by the presence of a benzothiophene core structure substituted with a 4-fluoroanilino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluoroanilino)methylene]-2-benzothiophen-1(3H)-one typically involves the condensation of 4-fluoroaniline with a benzothiophene derivative. One common method includes the use of a base-catalyzed reaction where 4-fluoroaniline is reacted with 2-benzothiophen-1(3H)-one in the presence of a suitable base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluoroanilino)methylene]-2-benzothiophen-1(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a benzothiophene-1,1-dioxide derivative, while reduction may produce a benzothiophene-1-ol derivative .

Scientific Research Applications

3-[(4-fluoroanilino)methylene]-2-benzothiophen-1(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-fluoroanilino)methylene]-2-benzothiophen-1(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chloroanilino)methylene]-2-benzothiophen-1(3H)-one
  • 3-[(4-bromoanilino)methylene]-2-benzothiophen-1(3H)-one
  • 3-[(4-methoxyanilino)methylene]-2-benzothiophen-1(3H)-one

Uniqueness

3-[(4-fluoroanilino)methylene]-2-benzothiophen-1(3H)-one is unique due to the presence of the fluoroanilino group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its chloro, bromo, and methoxy analogs .

Properties

IUPAC Name

3-[(4-fluorophenyl)iminomethyl]-2-benzothiophen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNOS/c16-10-5-7-11(8-6-10)17-9-14-12-3-1-2-4-13(12)15(18)19-14/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQGXRQYGKHJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(SC(=C2C=C1)O)C=NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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